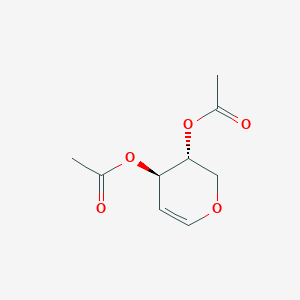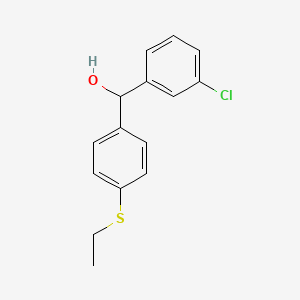
(3-Chlorophenyl)(4-(ethylthio)phenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-4’-(ethylthio)benzhydrol: is an organic compound with the molecular formula C15H15ClOS It is characterized by the presence of a chloro group, an ethylthio group, and a benzhydrol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4’-(ethylthio)benzhydrol typically involves the reaction of 3-chlorobenzaldehyde with ethylthiol in the presence of a reducing agent. The reaction conditions often include:
Solvent: Common solvents used include ethanol or methanol.
Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures (25-50°C).
Time: The reaction time can vary from a few hours to overnight, depending on the desired yield and purity.
Industrial Production Methods: In an industrial setting, the production of 3-Chloro-4’-(ethylthio)benzhydrol may involve more efficient and scalable methods such as:
Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving yield and reducing reaction time.
Automated Reactors: Use of automated reactors to precisely control reaction conditions and optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-4’-(ethylthio)benzhydrol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, forming 4’-(ethylthio)benzhydrol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: 4’-(ethylthio)benzhydrol.
Substitution: Various substituted benzhydrol derivatives.
Scientific Research Applications
3-Chloro-4’-(ethylthio)benzhydrol has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-4’-(ethylthio)benzhydrol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to enzymes or receptors, altering their activity.
Pathways Involved: Modulating signaling pathways related to cell growth, apoptosis, or immune response.
Comparison with Similar Compounds
3-Chloro-4’-(methylthio)benzhydrol: Similar structure but with a methylthio group instead of an ethylthio group.
4’-(Ethylthio)benzhydrol: Lacks the chloro group, affecting its reactivity and properties.
3-Chloro-4’-(ethylthio)benzophenone: Contains a carbonyl group, leading to different chemical behavior.
Uniqueness: 3-Chloro-4’-(ethylthio)benzhydrol is unique due to the presence of both chloro and ethylthio groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C15H15ClOS |
|---|---|
Molecular Weight |
278.8 g/mol |
IUPAC Name |
(3-chlorophenyl)-(4-ethylsulfanylphenyl)methanol |
InChI |
InChI=1S/C15H15ClOS/c1-2-18-14-8-6-11(7-9-14)15(17)12-4-3-5-13(16)10-12/h3-10,15,17H,2H2,1H3 |
InChI Key |
XSOOEIXUUUIWDL-UHFFFAOYSA-N |
SMILES |
CCSC1=CC=C(C=C1)C(C2=CC(=CC=C2)Cl)O |
Canonical SMILES |
CCSC1=CC=C(C=C1)C(C2=CC(=CC=C2)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


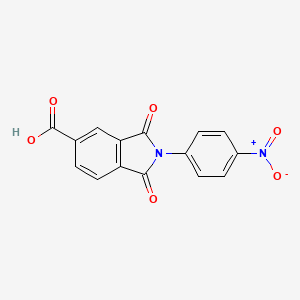

![2-Methyl-4-[(3-methylphenyl)methylidene]-1,3-oxazol-5-one](/img/structure/B1635065.png)
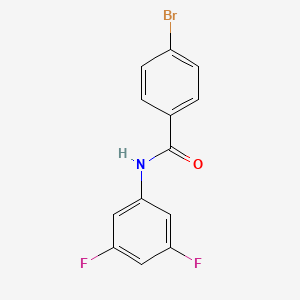
![ethyl 7-oxo-2-(trifluoromethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1635087.png)

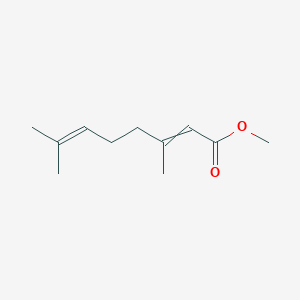
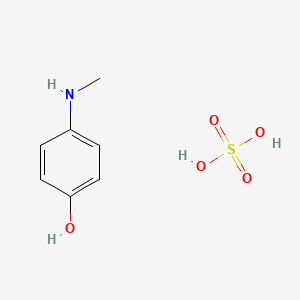


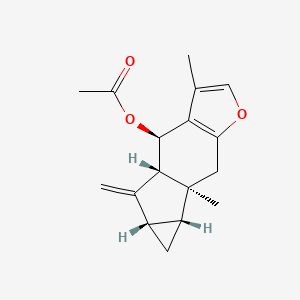

![3-(1,1-dioxothian-4-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/structure/B1635118.png)
